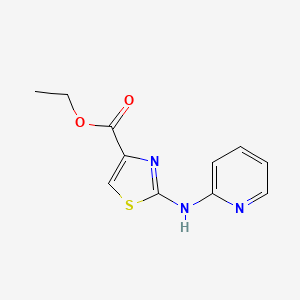

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate

描述

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a thiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production.

化学反应分析

Types of Reactions

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

科学研究应用

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

作用机制

The mechanism of action of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

相似化合物的比较

Similar Compounds

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate lies in its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .

生物活性

Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties, among others . The structural features of thiazoles contribute significantly to their pharmacological profiles.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This interaction underlies its potential as an antimicrobial agent.

Biochemical Pathways

The compound influences several biochemical pathways, leading to various cellular responses. For instance, it may induce apoptosis in cancer cells through mitochondrial membrane depolarization, a key factor in programmed cell death . Additionally, it can modulate the activity of certain signaling pathways involved in inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Bacillus subtilis and Aspergillus niger, showcasing its potential as an antibacterial and antifungal agent .

| Microbial Strain | Activity Level |

|---|---|

| Bacillus subtilis | Significant |

| Aspergillus niger | Moderate |

| Escherichia coli | Low |

Anticancer Properties

The anticancer activity of this compound has been evaluated in several studies. For example, compounds derived from this compound exhibited IC50 values as low as 0.57 µM against HL-60 human promyelocytic leukemia cells, indicating potent cytotoxic effects . The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

| Cell Line | IC50 Value (µM) |

|---|---|

| HL-60 (Leukemia) | 0.57 |

| Normal Human Cells | >50 |

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that preincubation with Fluzaparib reduced the cytotoxic effects of thiazole derivatives on tumor cells, indicating a potential mechanism involving DNA repair pathways .

- Morphological Changes : Treatment with thiazole derivatives induced significant morphological changes in treated cancer cells, such as multinucleated giant cells and nuclear fragmentation, which are indicative of mitotic catastrophe and apoptosis .

Conclusion and Future Directions

This compound shows promise as a multi-functional compound with significant antimicrobial and anticancer activities. Its mechanisms of action involve complex interactions with biological targets that warrant further investigation. Future research should focus on optimizing its structure for enhanced efficacy and exploring its therapeutic potential in clinical settings.

属性

IUPAC Name |

ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOWWJZAOEGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。